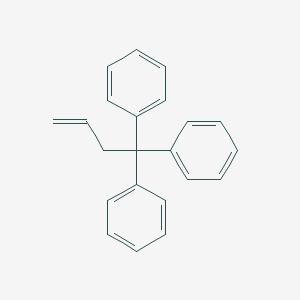

1,1-diphenylbut-3-enylbenzene

説明

特性

CAS番号 |

16876-20-3 |

|---|---|

分子式 |

C22H20 |

分子量 |

284.4 g/mol |

IUPAC名 |

1,1-diphenylbut-3-enylbenzene |

InChI |

InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |

InChIキー |

HFHRSBKYURPWRU-UHFFFAOYSA-N |

SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

他のCAS番号 |

16876-20-3 |

同義語 |

4,4,4-Triphenyl-1-butene |

製品の起源 |

United States |

Reaction Mechanisms and Chemical Transformations of 1,1,4 Triphenylbut 1 Ene

Electrophilic Additions to the Terminal Alkene Moiety

The terminal double bond in 1,1,4-triphenylbut-1-ene is susceptible to electrophilic attack. savemyexams.comlibretexts.org This type of reaction proceeds through the formation of a carbocation intermediate, with the initial attack of an electrophile on the electron-rich π-system of the alkene. libretexts.org The subsequent reaction of the carbocation with a nucleophile completes the addition. libretexts.org

Halogenation of alkenes, such as the terminal double bond in 1,1,4-triphenylbut-1-ene, typically involves the addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond. savemyexams.commasterorganicchemistry.com This reaction proceeds through a halonium ion intermediate, which is a three-membered ring containing a positively charged halogen atom. masterorganicchemistry.comyoutube.com The subsequent nucleophilic attack by a halide ion occurs from the side opposite to the halonium ion, resulting in an anti-addition product. masterorganicchemistry.com For example, the reaction of an alkene with bromine in an inert solvent like carbon tetrachloride yields a vicinal dihalide. masterorganicchemistry.comyoutube.com The stereochemistry of this reaction is highly selective, leading to the formation of trans products in cyclic systems. masterorganicchemistry.com While specific studies on the halogenation of 1,1,4-triphenylbut-1-ene are not extensively detailed in the provided results, the general mechanism for alkene halogenation provides a strong predictive framework for its reactivity. savemyexams.commasterorganicchemistry.comlibretexts.org

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the double bond. These reactions are of significant interest as they can introduce a variety of functionalities in a single step.

One example is hydroamination, where an amine is added across the alkene. Metal catalysts, including those based on s-block metals, can promote the addition of amines to alkynes, and similar principles can be applied to alkenes. mdpi.com For instance, the hydroamination of 1,4-diphenyl-1,3-butadiyne with secondary amines has been achieved using heterobimetallic amides, yielding enamine products. mdpi.com

Hydroboration is another important hydrofunctionalization reaction. The addition of borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to an alkene, followed by oxidation, can lead to the formation of an alcohol. organic-chemistry.org Borane-catalyzed hydrofunctionalization of enones has been demonstrated to be a chemoselective process. organic-chemistry.org

Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, can be catalyzed by various transition metals, including platinum complexes. mdpi.com This reaction provides a route to organosilicon compounds.

Cyclization and Intramolecular Rearrangement Processes

The structure of 1,1,4-triphenylbut-1-ene allows for intramolecular reactions, leading to the formation of cyclic compounds or rearranged products. These transformations are often catalyzed by transition metals or promoted by photochemical means.

For instance, the di-π-methane rearrangement is a photochemical intramolecular reaction that can occur in 1,4-dienes, converting them into vinylcyclopropanes. scribd.com While 1,1,4-triphenylbut-1-ene is a 1,4-diene system in a broader sense (considering the phenyl rings as part of the π-system), specific studies on its di-π-methane rearrangement are not detailed in the provided results.

Palladium-catalyzed cyclization of 1,6-enynes is a well-established method for constructing carbo- and heterocyclic compounds. sioc-journal.cn Although 1,1,4-triphenylbut-1-ene is not a 1,6-enyne, the principles of metal-catalyzed cyclizations, such as those involving intramolecular C-H activation or other bond formations, are relevant. pku.edu.cnrsc.org For example, platinum-catalyzed intramolecular cyclization of aryl alkynes can proceed through various pathways, including C-H activation. pku.edu.cn

Semipinacol rearrangements can occur in systems with a γ-hydroxyl group, leading to the formation of α,β-unsaturated ketones. acs.org While not directly applicable to 1,1,4-triphenylbut-1-ene itself, this type of rearrangement highlights the potential for complex transformations in related functionalized derivatives.

Oxidative Transformations and Functional Group Interconversions

The double bond and the phenyl groups of 1,1,4-triphenylbut-1-ene can undergo oxidative transformations. Oxidation of the alkene moiety can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions. For example, ferricyanide (B76249) oxidation has been used to transform pyridinium (B92312) salts, leading to ring contraction and the formation of pyrrole (B145914) derivatives. clockss.org While this specific reaction is not on the target molecule, it demonstrates a type of oxidative transformation.

Reductive Hydrogenation and Stereochemical Control

The terminal alkene of 1,1,4-triphenylbut-1-ene can be reduced to an alkane through catalytic hydrogenation. libretexts.org This reaction typically involves the use of a metal catalyst such as platinum, palladium, or nickel, and hydrogen gas. libretexts.orglibretexts.org The hydrogenation of alkenes is generally a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the hydrogenation can be influenced by the steric hindrance around the double bond, with the catalyst approaching from the less hindered face. libretexts.org

Asymmetric hydrogenation, using chiral catalysts, allows for the enantioselective reduction of prochiral olefins, producing chiral alkanes. nih.gov This method is of great importance in the synthesis of enantiomerically pure compounds. The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.gov

| Catalyst | Reductant | Stereochemistry | Product Type |

| Platinum (Pt), Palladium (Pd), Nickel (Ni) | H₂ | Syn-addition | Alkane |

| Chiral Rhodium-Segphos complex | H₂ | Enantioselective | Chiral Alkane |

Theoretical and Computational Investigations of 1,1,4 Triphenylbut 1 Ene

The study of 1,1,4-triphenylbut-1-ene through theoretical and computational models provides profound insights into its molecular properties and behavior. These in-silico approaches allow for a detailed examination of characteristics that can be challenging to probe experimentally, offering a microscopic view of the compound's structure, stability, and reactivity.

Spectroscopic Characterization and Structural Elucidation of 1,1,4 Triphenylbut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS)HRMS would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent molecule and its fragments. This would definitively confirm the molecular formula of 1,1,4-triphenylbut-1-ene as C₂₂H₂₀.

Without access to the actual spectra or published data for 1,1,4-triphenylbut-1-ene, any attempt to provide specific chemical shifts, coupling constants, or mass-to-charge ratios would be speculative and would not meet the required standards of scientific accuracy.

Advanced Applications in Organic Synthesis and Materials Science

1,1,4-Triphenylbut-1-ene as a Versatile Synthetic Building Block

1,1,4-triphenylbut-1-ene has been demonstrated to be a valuable intermediate in the synthesis of other complex organic molecules. Its strategic placement of phenyl groups and the reactive alkene functionality allow for a variety of chemical transformations. For instance, it can be synthesized through a multi-step process starting from commercially available reagents. One reported synthesis involves the reaction of benzophenone (B1666685) with allylmagnesium bromide, followed by a dehydration step to yield 1,1-diphenyl-1,3-butadiene. This intermediate can then undergo a hydroarylation reaction with benzene (B151609) in the presence of a catalyst to afford 1,1,4-triphenylbut-1-ene.

The reactivity of the double bond in 1,1,4-triphenylbut-1-ene allows for further functionalization, such as through oxidation, reduction, or addition reactions. This versatility enables chemists to introduce new functional groups and build more complex molecular architectures, making it a key component in multi-step synthetic pathways.

Precursor for Conjugated Polymer Systems

The structure of 1,1,4-triphenylbut-1-ene makes it an interesting candidate as a monomer or a precursor for conjugated polymer systems. While not a classically conjugated monomer itself, its derivatives can be designed to participate in polymerization reactions. The phenyl groups can be functionalized to introduce polymerizable groups, or the butene chain can be modified to create a conjugated system.

For example, the derivatization of the phenyl rings with groups such as vinyl or ethynyl (B1212043) moieties could enable its incorporation into polymer backbones through common polymerization techniques like Ziegler-Natta or metathesis polymerization. The resulting polymers could possess interesting photophysical properties due to the presence of the triphenylmethane-like core structure, which can influence charge transport and luminescence. Research in this area is focused on creating novel polymers with tunable electronic and optical properties for applications in organic electronics.

Role in the Synthesis of Optoelectronic Materials

The triphenylmethane (B1682552) scaffold, which is a core component of the 1,1,4-triphenylbut-1-ene structure, is a well-known chromophore that has been extensively studied for its optical properties. Materials incorporating this motif are often colored and can exhibit interesting photochromic or electrochromic behavior. Consequently, 1,1,4-triphenylbut-1-ene and its derivatives are considered valuable precursors for the synthesis of optoelectronic materials.

The non-planar, propeller-like structure of the triphenylmethyl group can be advantageous in the design of amorphous molecular materials. This can prevent crystallization in the solid state, which is often a desirable property for the fabrication of uniform thin films for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties by modifying the phenyl rings further enhances its potential in this field.

Derivatization for Scaffold Elaboration in Complex Molecule Synthesis

The core structure of 1,1,4-triphenylbut-1-ene provides a robust scaffold that can be chemically elaborated to generate a library of complex molecules. The reactivity of both the alkene and the aromatic rings offers multiple sites for derivatization.

Table 1: Potential Derivatization Reactions of 1,1,4-Triphenylbut-1-ene

| Reaction Type | Reagents and Conditions | Potential Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | 1,1,4-Triphenyl-1,2-epoxybutane |

| Dihydroxylation | OsO₄, NMO | 1,1,4-Triphenylbutane-1,2-diol |

| Hydrogenation | H₂, Pd/C | 1,1,4-Triphenylbutane |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Nitrated 1,1,4-triphenylbut-1-ene derivatives |

These derivatization strategies allow for the introduction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。